N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide
Description
N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at the para position and a sulfonamide group linked to both a methyl group and a 2-aminoethyl side chain. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial and enzyme-inhibitory activities .
Properties
Molecular Formula |
C9H13FN2O2S |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13FN2O2S/c1-12(7-6-11)15(13,14)9-4-2-8(10)3-5-9/h2-5H,6-7,11H2,1H3 |
InChI Key |
WNVBAXGYQMXYPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)S(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Aniline Derivatives
The initial step involves reacting 4-fluorobenzenesulfonyl chloride with methylamine or N-methylamine to generate the sulfonamide:
C₆H₄(F)-SO₂Cl + CH₃NH₂ → C₆H₄(F)-SO₂NHCH₃ + HCl
This reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) under basic conditions, often using triethylamine (TEA) as a base to neutralize HCl formed during the process. The reaction proceeds at room temperature or under mild reflux, with yields exceeding 80% reported.
Fluorine Substitution Positioning
The fluorine atom is introduced ortho or para to the sulfonamide group, depending on the starting aromatic amine's substitution pattern. The regioselectivity is controlled via the choice of starting materials and reaction conditions, with para-substituted fluorobenzenes favored for their stability and synthetic accessibility.
Introduction of the 2-Aminoethyl Side Chain
Nucleophilic Substitution on Aromatic Sulfonamide
The aminoethyl group can be appended via nucleophilic substitution using 2-aminoethylamine derivatives. A typical procedure involves reacting the sulfonamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate, facilitating nucleophilic displacement of chloride:
C₆H₄(F)-SO₂NHCH₃ + ClCH₂CH₂NH₂ → C₆H₄(F)-SO₂NHCH₂CH₂NH₂ + Cl⁻
This reaction is conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures (~80°C) for several hours, with yields often exceeding 70%.
Alternative Alkylation Approach
Alternatively, the aminoethyl group can be introduced via alkylation of the sulfonamide nitrogen with 2-bromoethylamine or 2-iodoethylamine in the presence of a base, under SN2 conditions. This method provides high regioselectivity and yields.
Specific Synthetic Routes and Data
Method A: Sulfonylation Followed by Alkylation
Based on literature, notably the synthesis of related sulfonamides, the following procedure exemplifies the method:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Sulfonylation | 4-fluorobenzenesulfonyl chloride + methylamine in DCM, TEA, room temp | Formation of N-methyl-4-fluorobenzenesulfonamide |
| Aminoethylation | React with 2-chloroethylamine hydrochloride + Na₂CO₃ in DMF, 80°C | Formation of This compound |
Yields typically range from 65% to 85%, with purification via recrystallization or chromatography.
Research Data and Yields
Additional Considerations and Variations
- Protecting groups may be employed to prevent side reactions during multi-step synthesis.
- Catalysts such as palladium may be used for cross-coupling reactions if aromatic substitutions are needed.
- Reaction conditions such as temperature, solvent polarity, and stoichiometry are optimized based on substrate reactivity.
Summary of Research Discoveries
- The sulfonylation of aromatic amines with sulfonyl chlorides is a well-established, high-yield process, adaptable for fluorinated derivatives.
- Alkylation of sulfonamides with halogenated ethylamines provides a straightforward route to aminoethyl sulfonamides.
- Variations in substituents and reaction conditions can fine-tune the yield, regioselectivity, and purity.
- Recent advances include the use of microwave-assisted synthesis to accelerate reaction times and improve yields.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield Range | Remarks |
|---|---|---|---|---|---|
| Sulfonylation | Sulfonyl chloride + amine | DCM | Room temp to reflux | 70–85% | Standard protocol |
| Alkylation | Halogenated ethylamine + sulfonamide | DMF/DMSO | 80°C | 65–80% | Nucleophilic substitution |
| Cross-coupling | Aromatic halide + amine | Pd-catalyzed conditions | Reflux | Variable | For aromatic substitution |
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can lead to the formation of nitroso or nitro derivatives, while substitution of the fluoro group can yield various substituted benzene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- This compound is primarily recognized for its potential to inhibit carbonic anhydrase, an enzyme essential for regulating pH and fluid balance in biological systems. Inhibition studies have demonstrated that it can effectively bind to the active site of carbonic anhydrase, thereby modulating its activity.
- The mechanism of action involves competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
-
Antibacterial Properties :
- Like many sulfonamides, N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide exhibits antibacterial activity. This property stems from its ability to interfere with bacterial folate synthesis, which is crucial for DNA replication and cell division.
-
Potential Therapeutic Uses :
- Beyond its antibacterial effects, this compound shows promise in treating conditions associated with enzyme dysregulation, such as glaucoma and certain metabolic disorders due to its carbonic anhydrase inhibitory activity.
Synthetic Organic Chemistry
The synthesis of this compound typically involves multi-step procedures that allow for the precise incorporation of functional groups. The synthetic routes often take advantage of the reactivity of the sulfonamide group, enabling further derivatization into more complex structures with tailored biological activities.
Synthesis Overview
- Step 1 : Formation of the sulfonamide linkage via reaction between an amine and a sulfonyl chloride.
- Step 2 : Introduction of the fluoro group through electrophilic aromatic substitution.
- Step 3 : Final purification and characterization using techniques such as NMR and mass spectrometry.
Comparative Analysis with Related Compounds
The following table summarizes structural features and applications of this compound compared to other known sulfonamides:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Sulfanilamide | Contains an amino group and sulfonamide | First synthetic antibacterial drug; broad-spectrum activity |
| Acetazolamide | Sulfonamide derivative | Used primarily for glaucoma and altitude sickness |
| Furosemide | Contains a sulfonamide moiety | Loop diuretic used for heart failure and edema |
| This compound | Fluoro-substituted benzene with sulfonamide group | Potential inhibitor of carbonic anhydrase; diverse applications |
Case Studies
Case Study 1: Inhibition of Carbonic Anhydrase
Research has shown that this compound effectively inhibits carbonic anhydrase in vitro. Kinetic studies revealed that it possesses a lower IC50 value compared to traditional inhibitors, indicating higher potency.
Case Study 2: Antimicrobial Activity
In a series of antimicrobial susceptibility tests against various bacterial strains, this compound demonstrated significant inhibitory effects similar to those observed with established antibiotics like sulfanilamide. These findings suggest its potential utility in treating bacterial infections resistant to conventional therapies.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluoro group enhances the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzene Ring
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride ()
- Structure: Features a nitro (-NO₂) group instead of fluorine at the para position.
- Key Differences :
- The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitution but reducing metabolic stability compared to fluorine.
- Molecular weight: 281.72 g/mol (higher due to the nitro group and hydrochloride salt).
- Applications: Nitro groups are often precursors in synthetic chemistry for reduction to amines, suggesting utility in prodrug design .
N-(4-Methoxyphenyl)benzenesulfonamide ()
- Structure : Methoxy (-OCH₃) substituent at the para position.
- Key Differences :
Data Table: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Biological Activity
N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide, also known as this compound hydrochloride, is a sulfonamide compound that exhibits significant biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₉H₁₃FNO₂S and a molecular weight of approximately 268.74 g/mol. Its structure features a benzene ring substituted with a fluoro group and a sulfonamide group, which are crucial for its biological activity. The sulfonamide moiety is known for its ability to participate in various biochemical reactions, making it a versatile scaffold in medicinal chemistry.
Inhibition of Carbonic Anhydrase
this compound primarily inhibits carbonic anhydrase (CA), an enzyme vital for maintaining pH and fluid balance in organisms. The inhibition of CA can disrupt physiological processes, leading to potential therapeutic effects in conditions such as glaucoma, epilepsy, and certain types of cancer .
Binding Affinity Studies
Studies have demonstrated that this compound exhibits a strong binding affinity to carbonic anhydrase, with kinetic assays revealing its effectiveness in inhibiting the enzyme's activity. For instance, related compounds have shown IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, indicating that structural modifications can enhance selectivity and potency .
Biological Activities
Antimicrobial Properties
Sulfonamides are traditionally recognized for their antibacterial properties. This compound's mechanism may extend beyond mere antibacterial action to include effects on bacterial growth by targeting carbonic anhydrases present in pathogens .
Anti-inflammatory Effects
Research indicates that sulfonamides can also exhibit anti-inflammatory properties. Compounds structurally related to this compound have shown promising results in reducing inflammation markers in vitro .
Case Study 1: Inhibition of Plasmodium falciparum
A study highlighted the potential application of sulfonamides as antimalarials through the inhibition of Plasmodium falciparum's carbonic anhydrase. This novel mechanism suggests that this compound could be explored further for its antimalarial properties .
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on related benzenesulfonamides that induced apoptosis in cancer cell lines such as MDA-MB-231. The ability to significantly increase apoptotic markers suggests that this compound may have similar effects, warranting further exploration into its anticancer potential .
Comparative Analysis with Other Sulfonamides
| Compound Name | IC₅₀ (nM) | Biological Activity |
|---|---|---|
| This compound | TBD | Carbonic anhydrase inhibition |
| Compound 4e | 10.93 - 25.06 | CA IX inhibition; apoptosis induction |
| Sulfonamide A | 50 - 100 | Antibacterial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
